4-(2-bromopyridine-4-carbonyl)morpholine
Overview
Description
4-(2-bromopyridine-4-carbonyl)morpholine is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyridine moiety attached to a morpholine ring through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromopyridine-4-carbonyl)morpholine typically involves the reaction of 2-bromopyridine-4-carboxylic acid with morpholine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and morpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromopyridine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
4-(2-bromopyridine-4-carbonyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-bromopyridine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in various binding interactions, while the morpholine ring provides additional stability and solubility to the compound . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloropyridine-4-carbonyl)morpholine
- 4-(2-fluoropyridine-4-carbonyl)morpholine
- 4-(2-iodopyridine-4-carbonyl)morpholine
Uniqueness
4-(2-bromopyridine-4-carbonyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
(2-bromopyridin-4-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNULXSGKQQQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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